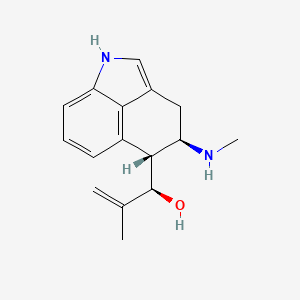
Paliclavine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paliclavine, also known as this compound, is a useful research compound. Its molecular formula is C16H20N2O and its molecular weight is 256.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Paliclavine has been studied for its pharmacological properties, particularly its effects on the central nervous system. Research indicates that it may have potential as an antitumor agent and in treating neurological disorders.
- Antitumor Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound could inhibit the proliferation of human leukemia cells, suggesting its potential as a lead compound for developing new anticancer drugs .
- Neurological Effects : There is ongoing research into the neuroprotective properties of this compound. Its ability to modulate neurotransmitter systems may provide insights into developing treatments for conditions like depression and anxiety .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis, particularly in the development of complex natural products.
- Synthesis of Derivatives : The total synthesis of racemic and optically active this compound has been achieved through various synthetic routes, including nitrile oxide cycloaddition reactions. These methods allow for the creation of structurally diverse derivatives that can be further explored for biological activity .
- Chiral Synthesis : The synthesis of chiral compounds from this compound derivatives is an area of active research. The use of asymmetric catalysis in these processes enhances the efficiency and selectivity of reactions, which is crucial for producing pharmaceuticals .
Case Study 1: Antitumor Activity
A study conducted on the cytotoxicity of this compound against human cancer cell lines revealed significant inhibition of cell growth. The results demonstrated a dose-dependent response, making this compound a candidate for further development as an anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 25 |
Case Study 2: Synthesis Techniques
Research on the synthesis of this compound utilized intramolecular nitrile oxide cycloaddition to achieve high yields of the desired product. This method showcases the versatility of this compound in synthetic applications.
| Reaction Type | Yield (%) |
|---|---|
| Nitrile Oxide Cycloaddition | 85 |
| Traditional Synthesis Methods | 60 |
Propriétés
Numéro CAS |
52052-66-1 |
|---|---|
Formule moléculaire |
C16H20N2O |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
(1R)-2-methyl-1-[(4R,5R)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C16H20N2O/c1-9(2)16(19)15-11-5-4-6-12-14(11)10(8-18-12)7-13(15)17-3/h4-6,8,13,15-19H,1,7H2,2-3H3/t13-,15-,16+/m1/s1 |
Clé InChI |
RYJKMWDFKMAASW-BMFZPTHFSA-N |
SMILES |
CC(=C)C(C1C(CC2=CNC3=CC=CC1=C23)NC)O |
SMILES isomérique |
CC(=C)[C@@H]([C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)NC)O |
SMILES canonique |
CC(=C)C(C1C(CC2=CNC3=CC=CC1=C23)NC)O |
Key on ui other cas no. |
52052-66-1 |
Synonymes |
paliclavine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















